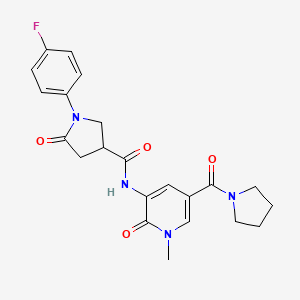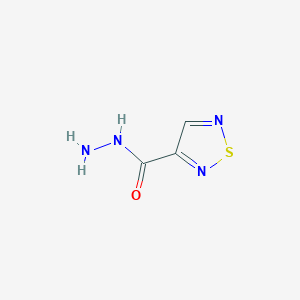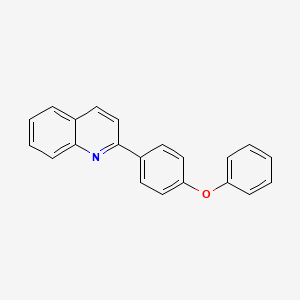
6-Phenyl-3-(phenylsulfanyl)-4-pyridazinecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“6-Phenyl-3-(phenylsulfanyl)-4-pyridazinecarbonitrile” is a complex organic compound that contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms, and a phenylsulfanyl group attached to it. Pyridazine derivatives are known to exhibit a wide range of pharmacological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridazine ring, which is a heterocyclic ring containing two nitrogen atoms. Attached to this ring is a phenylsulfanyl group, which consists of a phenyl ring (a six-membered carbon ring with alternating double bonds) attached to a sulfur atom .Wissenschaftliche Forschungsanwendungen
Synthesis of Pyridine and Fused Pyridine Derivatives
A study by Al-Issa (2012) explored the synthesis of a new series of pyridine and fused pyridine derivatives, highlighting the reactivity of similar pyridazinecarbonitrile compounds in producing a range of heterocyclic compounds. These derivatives have potential applications in various fields of chemical research, including the development of pharmaceuticals and materials science (Al-Issa, 2012).
Antibacterial Activity of Pyrazolo[3,4-d]pyrimidine Derivatives
Rostamizadeh et al. (2013) synthesized pyrazolo[3,4-d]pyrimidine derivatives starting from a pyrimidine-5-carbonitrile precursor and investigated their antibacterial activity. This study suggests the potential for developing new antibacterial agents based on pyridazinecarbonitrile derivatives (Rostamizadeh et al., 2013).
Water Oxidation Catalysts
Research by Zong and Thummel (2005) involved the synthesis of dinuclear complexes using a pyridazine derivative as a bridging ligand for water oxidation applications. The study demonstrates the compound's utility in catalyzing oxygen evolution, highlighting its potential in energy conversion and storage technologies (Zong & Thummel, 2005).
Corrosion Inhibition
A study conducted by Mashuga et al. (2017) focused on the inhibitory effect of pyridazine derivatives on the corrosion of mild steel in acidic media. The results indicated that these compounds are effective corrosion inhibitors, with implications for protecting metal surfaces in industrial applications (Mashuga et al., 2017).
Synthesis of Heterocyclic Compounds
The work of Abdel-fattah et al. (2008) on the synthesis and reactions of pyridine-3-carbonitrile derivatives further illustrates the versatility of pyridazinecarbonitrile compounds in producing a wide array of heterocyclic structures. These compounds have significant potential in the development of new chemical entities for various applications (Abdel-fattah et al., 2008).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-phenyl-3-phenylsulfanylpyridazine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3S/c18-12-14-11-16(13-7-3-1-4-8-13)19-20-17(14)21-15-9-5-2-6-10-15/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWZMLHWFTLQTKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C(=C2)C#N)SC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-[4-(3-Tert-butyl-6-oxopyridazin-1-yl)piperidin-1-yl]-2-oxoethyl]isoindole-1,3-dione](/img/structure/B2875242.png)


![benzofuran-2-yl(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2875250.png)
![2-(8-fluoro-5-(3-methylbenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2875252.png)
![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(methylthio)benzamide](/img/structure/B2875254.png)

![N-(2-chlorophenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2875257.png)
![N-(4-chlorophenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2875258.png)

![N-([2,3'-bifuran]-5-ylmethyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2875260.png)

